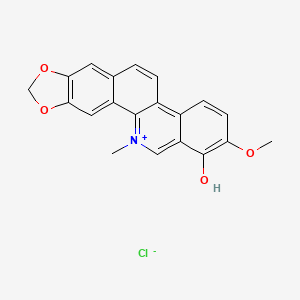

Benzophenanthridinium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H16ClNO4 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol;chloride |

InChI |

InChI=1S/C20H15NO4.ClH/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21;/h3-9H,10H2,1-2H3;1H |

InChI Key |

CUXBKFBSLWHZGW-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] |

Origin of Product |

United States |

Occurrence, Advanced Isolation, and Mechanistic Biosynthesis of Benzophenanthridine Alkaloids

Biogeographical Distribution and Accumulation in Specific Plant Families

Benzophenanthridine alkaloids are not ubiquitously distributed in the plant kingdom; their occurrence is largely restricted to a few related plant families, primarily the Papaveraceae, Rutaceae, and Fumariaceae. semanticscholar.orgnih.gov

The Papaveraceae family, commonly known as the poppy family, is a prominent source of benzophenanthridine alkaloids. wikipedia.org Genera such as Papaver (poppy), Chelidonium (celandine), Macleaya (plume poppy), and Sanguinaria (bloodroot) are well-documented accumulators of these compounds. mdpi.comnih.gov For instance, sanguinarine (B192314), a well-known benzophenanthridine alkaloid, derives its name from Sanguinaria canadensis. These plants are predominantly found in temperate and subtropical regions of the Northern Hemisphere. wikipedia.org

The Rutaceae family, or the citrus family, also harbors a variety of benzophenanthridine alkaloids. nih.govresearchgate.net Species within the genus Zanthoxylum (prickly ash) are notable for producing these compounds. nih.govd-nb.infoplos.org Plants of this family are distributed worldwide, particularly in tropical and temperate regions.

The Fumariaceae family, often considered a subfamily of Papaveraceae, is another key source of these alkaloids. semanticscholar.orgresearchgate.net Genera like Corydalis and Fumaria (fumitory) are known to synthesize benzophenanthridine alkaloids, alongside other isoquinoline (B145761) alkaloids. researchgate.netresearchgate.net These plants are primarily found in the Northern Hemisphere and Africa.

The accumulation of these alkaloids can occur in various plant tissues, including roots, rhizomes, stems, and leaves, and is often part of the plant's chemical defense system against pathogens and herbivores. nih.govnih.gov

Table 1: Plant Families and Genera Known for Benzophenanthridine Alkaloid Accumulation

| Family | Representative Genera |

|---|---|

| Papaveraceae | Papaver, Chelidonium, Macleaya, Sanguinaria, Eschscholzia |

| Rutaceae | Zanthoxylum, Toddalia |

| Fumariaceae | Corydalis, Fumaria |

Advanced Methodologies for the Isolation and Purification of Novel Benzophenanthridine Alkaloids

The isolation and purification of benzophenanthridine alkaloids from complex plant extracts require sophisticated and advanced methodologies to obtain compounds of high purity for structural elucidation and biological screening.

Modern chromatographic techniques are central to the isolation process. High-performance liquid chromatography (HPLC) , particularly in its preparative and semi-preparative formats, is a cornerstone for the separation of individual alkaloids. biorxiv.org The use of various stationary phases, such as C18 reversed-phase columns, and optimized mobile phase gradients allows for high-resolution separation. biorxiv.org

Column chromatography remains a fundamental technique, often used for initial fractionation of crude extracts. researchgate.net Silica gel and alumina (B75360) are common adsorbents, with elution carried out using solvent systems of increasing polarity. researchgate.netPreparative thin-layer chromatography (TLC) is another valuable tool for the purification of small quantities of alkaloids. researchgate.net

Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) have become powerful tools for the rapid identification of known and novel alkaloids in complex mixtures, guiding the isolation process. biorxiv.orgresearchgate.net

Furthermore, methods exploiting the physicochemical properties of alkaloids are employed. One such method involves the differential solubility of the alkaloid bases versus their salt forms. By adjusting the pH of the extraction solvent, specific alkaloids can be selectively precipitated as their insoluble base form, while others remain in solution. google.com This principle allows for the separation of closely related benzophenanthridine alkaloids based on the pH differences in the formation of their respective alkanolamine or iminium ion forms. google.com

A novel, ecologically friendly method for the isolation of benzophenanthridine alkaloids from Macleaya leaves has been developed, avoiding the use of toxic solvents. This process involves extraction with ethanol, followed by acidification to precipitate ballast substances and subsequent crystallization of the alkaloids as bisulfate salts. researcher.life

Elucidation of Complex Benzophenanthridine Biosynthetic Pathways

The biosynthesis of benzophenanthridine alkaloids is a complex, multi-step process that begins with the amino acid L-tyrosine and involves a series of enzymatic transformations.

The biosynthetic journey to benzophenanthridine alkaloids commences with two molecules of L-tyrosine . nih.govnih.gov One molecule of L-tyrosine is converted to dopamine (B1211576), while the other is transformed into 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov The conversion to dopamine can occur via two routes: decarboxylation to tyramine (B21549) by L-tyrosine decarboxylase (TyDC) followed by hydroxylation, or hydroxylation to L-DOPA followed by decarboxylation. nih.govtaylorfrancis.com

The crucial condensation of dopamine and 4-HPAA to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine, is catalyzed by norcoclaurine synthase (NCS) . nih.govtaylorfrancis.com This enzyme facilitates a Pictet-Spengler condensation, a key C-C bond-forming reaction in isoquinoline alkaloid biosynthesis. nih.gov

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the formation of (S)-reticuline. A pivotal step in the pathway to benzophenanthridine alkaloids is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE) . nih.govnih.gov

BBE is a vesicular, FAD-containing oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the methylene (B1212753) bridge (the "berberine bridge") of (S)-scoulerine. nih.govnih.gov This unique reaction has no known equivalent in synthetic organic chemistry. nih.gov The characterization of BBE was a significant breakthrough in understanding the biosynthesis of these alkaloids. nih.gov

From (S)-scoulerine, the pathway diverges and elongates through the action of a variety of enzymes, with cytochrome P450 monooxygenases (CYP450s) and methyltransferases playing crucial roles in creating the structural diversity of benzophenanthridine alkaloids. nih.gov

CYP450s are a large family of heme-containing enzymes that catalyze a wide range of oxidative reactions. nih.gov In the benzophenanthridine pathway, specific CYP450s are responsible for hydroxylations and the formation of methylenedioxy bridges, which are characteristic structural features of many of these alkaloids. nih.gov For example, cheilanthifoline synthase and stylopine synthase, both CYP450 enzymes, are involved in the conversion of (S)-scoulerine to downstream intermediates. taylorfrancis.com

Methyltransferases are responsible for the addition of methyl groups to hydroxyl or amine functionalities, using S-adenosyl-L-methionine (SAM) as a methyl donor. These methylation patterns are critical for the identity and biological activity of the final alkaloid products.

Modern "omics" technologies have revolutionized the study of plant specialized metabolism. Transcriptomics , the study of the complete set of RNA transcripts, and proteomics , the study of the entire complement of proteins, have provided deep insights into the regulation of benzophenanthridine alkaloid biosynthesis. frontiersin.orgscilit.com

By analyzing the transcriptome of alkaloid-producing plants under different conditions (e.g., elicited with fungal cell wall components), researchers can identify genes encoding biosynthetic enzymes that are upregulated. nih.govresearchgate.net For example, studies in elicited Eschscholzia californica cell cultures showed a rapid and transient increase in the mRNA levels of BBE, which preceded the increase in enzyme activity and the accumulation of benzophenanthridine alkaloids. nih.gov

Combined transcriptomic and metabolomic analyses allow for the correlation of gene expression profiles with the accumulation of specific alkaloids, helping to identify candidate genes for uncharacterized biosynthetic steps. frontiersin.org This integrated approach is crucial for elucidating the complete biosynthetic network and understanding its complex regulation. scilit.com

Regulation of Benzophenanthridine Alkaloid Production through Elicitation and Metabolic Engineering

The production of benzophenanthridine alkaloids in plant cell cultures is often low and can be enhanced through various strategies, including elicitation and metabolic engineering. These techniques aim to stimulate the biosynthetic pathways leading to the accumulation of these valuable secondary metabolites.

Elicitors are compounds that, when introduced to a plant or cell culture, trigger a defense response, which often includes the increased production of secondary metabolites like benzophenanthridine alkaloids. nih.gov These elicitors can be of biological (biotic) or non-biological (abiotic) origin.

Biotic Elicitors:

Biotic elicitors are derived from living organisms, such as fungi and bacteria. Yeast extract is a commonly used biotic elicitor that has been shown to induce the synthesis of several quaternary benzophenanthridine alkaloids, including sanguinarine, chelerythrine (B190780), chelirubine, and macarpine (B1218228), in cell suspension cultures of Eschscholzia californica (California poppy). nih.gov The application of yeast extract can lead to a significant increase in the accumulation of these compounds. For instance, in one study, 0.2 g/L of yeast extract induced sanguinarine production to 146.8 +/- 3.8 mg/L in E. californica suspension cultures. nih.gov

Abiotic Elicitors:

Abiotic elicitors are non-biological factors, such as hormones and chemical compounds, that can also stimulate the production of benzophenanthridine alkaloids. Methyl jasmonate (MJ) and salicylic (B10762653) acid (SA) are two well-studied plant signaling molecules that act as effective abiotic elicitors. oup.com

In cultured cells of Chelidonium majus (Greater Celandine), both MJ and SA have been shown to enhance the biosynthesis of benzophenanthridine alkaloids. researchgate.net MJ elicitation, in particular, led to a significant increase in chelidonine (B1668607) and sanguinarine content. mdpi.com After 72 hours of MJ elicitation, the chelidonine content increased by 9.63-fold to 9.86 µg/mg. mdpi.com The highest accumulation of sanguinarine (3.42 µg/mg), a 13.22-fold increase compared to the control, was observed after 24 hours of MJ elicitation. mdpi.com

Salicylic acid has also been demonstrated to positively influence alkaloid production. In E. californica suspension cultures, low concentrations of SA were found to be more efficient in eliciting the formation of benzophenanthridines. semanticscholar.org

The timing and combination of elicitors can also have a synergistic effect. Sequential treatment of E. californica suspension cultures with methyl jasmonate, salicylic acid, and yeast extract at 24-hour intervals resulted in a 5.5-fold increase in sanguinarine accumulation and a 2.5-fold increase in dihydrosanguinarine (B1196270) accumulation. nih.gov A combined treatment of methyl jasmonate and salicylic acid in E. californica cultures led to sanguinarine levels reaching 24 mg/g DCW, which was 10 times higher than in control cultures. nih.gov

Interactive Data Table: Effects of Elicitors on Benzophenanthridine Alkaloid Production

| Elicitor | Plant Species/Cell Culture | Compound | Fold Increase / Concentration | Source(s) |

| Yeast Extract (0.2 g/L) | Eschscholzia californica | Sanguinarine | 146.8 +/- 3.8 mg/L | nih.gov |

| Methyl Jasmonate | Chelidonium majus | Chelidonine | 9.63-fold (9.86 µg/mg) | mdpi.com |

| Methyl Jasmonate | Chelidonium majus | Sanguinarine | 13.22-fold (3.42 µg/mg) | mdpi.com |

| Salicylic Acid | Chelidonium majus | Chelidonine | 2.52-fold (5.61 µg/mg) | nih.gov |

| Salicylic Acid | Chelidonium majus | Sanguinarine | 2.69 µg/mg | nih.gov |

| Sequential MJ, SA, YE | Eschscholzia californica | Sanguinarine | 5.5-fold | nih.gov |

| Sequential MJ, SA, YE | Eschscholzia californica | Dihydrosanguinarine | 2.5-fold | nih.gov |

| Combined MJ and SA | Eschscholzia californica | Sanguinarine | 10-fold (24 mg/g DCW) | nih.gov |

Metabolic engineering through genetic manipulation and synthetic biology offers a more targeted approach to enhancing the production of benzophenanthridine alkaloids. These methods involve the modification of the genetic makeup of the plant or cell culture to optimize the biosynthetic pathway. researchgate.netnih.gov

One common strategy is the overexpression of genes encoding key enzymes in the alkaloid biosynthesis pathway. For example, the overexpression of norcoclaurine 6-O-methyltransferase (Cj6OMT) from Coptis japonica in E. californica cell cultures resulted in a 7.5-fold increase in total alkaloid content compared to the wild type. frontiersin.org This highlights the potential of introducing heterologous genes to boost the production of desired compounds.

Conversely, the suppression of specific genes can also be used to redirect metabolic flux or to study the function of particular enzymes. The use of antisense RNA to suppress the expression of the berberine bridge enzyme (BBE) and N-methylcoclaurine 3′-hydroxylase (CYP80B1) in transgenic E. californica cell cultures led to a significant reduction in the accumulation of benzophenanthridine alkaloids. nih.gov This approach not only confirmed the crucial role of these enzymes in the biosynthetic pathway but also demonstrated that altering the metabolic flux can impact other cellular processes, such as cell growth. oup.comnih.gov

Synthetic biology approaches are also being explored to reconstruct the benzophenanthridine alkaloid pathway in microbial hosts like yeast. nih.gov This involves the transfer and expression of all the necessary genes from the plant into a microorganism, which can then be fermented to produce the desired alkaloids on a large scale. While still a developing field, this strategy holds significant promise for the sustainable and controlled production of these complex molecules. koreascience.kr

Interactive Data Table: Genetic Manipulation for Benzophenanthridine Alkaloid Production

| Gene Manipulated | Method | Host Organism | Effect on Alkaloid Production | Source(s) |

| Norcoclaurine 6-O-methyltransferase (Cj6OMT) | Overexpression | Eschscholzia californica | 7.5-fold increase in total alkaloids | frontiersin.org |

| Berberine Bridge Enzyme (BBE) | Antisense RNA Suppression | Eschscholzia californica | Reduced accumulation of benzophenanthridine alkaloids | oup.comnih.gov |

| N-methylcoclaurine 3′-hydroxylase (CYP80B1) | Antisense RNA Suppression | Eschscholzia californica | Reduced accumulation of benzophenanthridine alkaloids | oup.comnih.gov |

Structure Activity Relationship Sar Studies of Benzophenanthridine Alkaloids

Comprehensive Analysis of Core Benzophenanthridinium Skeleton and Functional Group Contributions

The foundational structure of benzophenanthridine alkaloids, a tetracyclic benzo[c]phenanthridine (B1199836) system, is a key determinant of their biological activity. researchgate.netresearchgate.net The planarity of this aromatic system facilitates interaction with biological macromolecules, particularly through intercalation with DNA. nih.gov A critical feature for the bioactivity of many this compound compounds is the presence of a quaternary nitrogen atom, which imparts a positive charge. nih.govresearchgate.net This charge is crucial for the initial electrostatic interactions with negatively charged biological targets like DNA. nih.gov

Positional and Substituent Effects on Specific Molecular Targets

The type and placement of substituents on the this compound skeleton profoundly influence the molecule's interaction with specific biological targets, altering its potency and selectivity.

The substitution pattern on rings A and D of the this compound nucleus is a major factor influencing biological activity. Specifically, the presence of methylenedioxy versus methoxyl groups at key positions has been a focal point of SAR studies.

In antimicrobial studies, the positioning of these groups is critical. For example, chelerythrine (B190780), which has two methoxyl groups at the C-7 and C-8 positions, demonstrates greater antimicrobial activity compared to nitidine (B1203446), which has methoxyl groups at the C-8 and C-9 positions. plos.orgnih.gov This highlights the importance of the C-7/C-8 substitution pattern. Furthermore, comparing sanguinarine (B192314) (with a methylenedioxy group at C-7 and C-8) to chelerythrine (methoxyl groups at C-7 and C-8) revealed that the methylenedioxy group conferred a broader antibacterial spectrum. researchgate.netplos.org Conversely, another study suggested that a 7,8-methoxy group could enhance antifungal activity to a degree compared to a 7,8-methylenedioxy group. plos.org

When comparing substituents at the C-8 and C-9 positions, the methylenedioxy group in avicine was found to increase its antimicrobial activity compared to the two methoxyl groups in the same positions on nitidine. researchgate.netplos.org In the context of antileukemia activity, derivatives with a methylenedioxy group at the C-7 and C-8 positions (sanguinarine derivatives) consistently showed significantly better activity than those with methoxyl groups at the same positions (chelerythrine derivatives). mdpi.comnih.gov The opening of the methylenedioxy ring at the C-2 and C-3 positions on ring A of chelerythrine resulted in a derivative with dramatically decreased antimicrobial activity, demonstrating the importance of this functional group for bioactivity. plos.orgnih.gov

Modifications at various positions on the this compound scaffold have been shown to be critical for modulating bioactivity.

C-5 Position : The N-methyl group at the C-5 position is often considered important for activity, contributing to the formation of the quaternary salt. plos.orgscispace.com Research on related compounds has indicated that 5-substituted derivatives can show strong activity. mdpi.com

C-6 Position : The C-6 position has been identified as a key site for synthetic modification. The introduction of groups like cyano and malonic esters at C-6 on the this compound scaffold led to higher cytotoxic activity against leukemia cell lines. mdpi.comnih.gov The presence of a hydroxymethyl group at C-6 in bocconoline (B3339004) is thought to play a role in reducing the compound's toxicity. mdpi.com Furthermore, the double bond involving the nitrogen and C-6 (C=N+) is considered essential for the antibacterial activity of sanguinarine and chelerythrine. uniroma1.it

C-7 and C-8 Positions : As discussed previously, substitutions at these positions are pivotal. The presence of two methoxyl groups at C-7 and C-8 (as in chelerythrine) enhanced antimicrobial activity compared to having them at C-8 and C-9 (as in nitidine). plos.org However, a methylenedioxy group at C-7 and C-8 (sanguinarine) resulted in greater antileukemia activity than methoxyl groups at the same positions (chelerythrine). mdpi.com

C-11 Position : The substitution at the C-11 position can also influence activity. For example, studies on related compounds found that replacing an 11-hydroxyl group with different structures, such as triazole branched chains, resulted in poor activity, possibly due to reduced cell permeability. mdpi.com

The following table summarizes the inhibitory effects of various C-6, C-7, and C-8 substituted benzophenanthridine derivatives on leukemia cell lines.

Data derived from a study on the antileukemia activity of benzophenanthridine alkaloid derivatives. mdpi.comnih.gov R1 and R2 represent substituents at C-7 and C-8. R3 represents the substituent at C-6.

The interaction between a this compound ligand and its biological receptor is governed by a combination of steric and electronic factors. rsc.org Steric factors relate to the size and shape of the molecule and its substituents, which can dictate whether the ligand can physically fit into the binding site of a receptor. arxiv.orgnih.govnih.gov For instance, the presence of bulky groups can hinder the approach of the ligand to its target, reducing or preventing binding. researchgate.netmdpi.com

Electronic factors involve the distribution of charge and the electron-donating or electron-withdrawing nature of the functional groups. rsc.org The permanent positive charge on the quaternary nitrogen of the this compound skeleton is a dominant electronic feature, facilitating strong electrostatic interactions with negatively charged regions of receptors, such as the phosphate (B84403) backbone of DNA. nih.gov The introduction of electron-donating groups (like methoxyl groups) or electron-withdrawing groups (like cyano groups) can alter the electron density across the aromatic system, influencing non-covalent interactions such as pi-pi stacking and hydrogen bonding, which are crucial for stable ligand-receptor complex formation. mdpi.comnih.gov Subtle electronic factors can dictate the binding stoichiometry and affinity, complementing the broader constraints imposed by steric hindrance. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For benzophenanthridine alkaloids, QSAR models have been developed to predict their antitumor and topoisomerase I inhibitory activities. nih.govmdpi.com These models use mathematical equations to link physicochemical properties or structural features (descriptors) of the molecules to their observed activities. acs.org

Studies have employed various QSAR methods, including hologram QSAR (HQSAR), 2D-QSAR, and 3D-QSAR, to analyze large sets of benzophenanthridine analogues. nih.govmdpi.com These models have shown significant statistical quality and predictive ability, with high correlation coefficients (R²) for the training data and good predictive correlation coefficients (r²) for external test sets. nih.govmdpi.com For example, hologram, 2D, and 3D-QSAR models for benzo[c]phenanthridine analogues yielded R² values between 0.58-0.77 and r² values from 0.5-0.80. nih.gov

The insights gained from these models can be visualized in structure-activity relationship summaries, highlighting which structural features are predicted to enhance or decrease activity. mdpi.com By using these validated models, researchers can design new analogues of this compound with potentially higher antitumor and topoisomerase I inhibitory activity before undertaking their chemical synthesis, thus streamlining the drug discovery process. nih.govmdpi.comacs.org

Elucidation of Chirality's Impact on this compound Bioactivity

Chirality, the property of "handedness" in a molecule, can have a profound impact on the biological activity of alkaloids. pensoft.netnih.gov Although many of the most studied benzophenanthridines like sanguinarine are planar and achiral, derivatives and related compounds in a reduced state (such as dihydrobenzophenanthridines) can possess stereogenic centers, leading to the existence of enantiomers. uniroma1.it

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that have specific three-dimensional structures. pensoft.netnih.gov Consequently, the different enantiomers of a chiral drug can interact differently with these biological targets. pensoft.net One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be less active or even inactive. pensoft.netnih.gov

For alkaloids, it has been demonstrated that different enantiomers can possess varied pharmacological activities. pensoft.net The determination of the enantiomeric composition of alkaloid-containing extracts is therefore important from a pharmacological perspective. researchgate.net Chiral chromatography techniques have been employed to separate and analyze the enantiomers of benzophenanthridine alkaloids, allowing for the unambiguous determination of their stereochemistry. pensoft.net Understanding the impact of chirality is essential for developing stereochemically pure drugs with improved efficacy and specificity.

Mechanisms of Biological Action of Benzophenanthridine Alkaloids at the Molecular and Cellular Level

Direct Interaction with Nucleic Acids and Topoisomerase Enzymes

Benzophenanthridine alkaloids exert significant biological effects, largely stemming from their ability to directly interact with cellular nucleic acids and interfere with essential enzymes that maintain DNA topology. nih.govnih.gov This interaction is a cornerstone of their therapeutic potential, particularly in cancer research. mdpi.com The planar structure of these alkaloids is a key feature that facilitates their engagement with the DNA double helix and other complex DNA structures. mdpi.com

Molecular Basis of DNA Intercalation and Groove Binding

The primary mode through which benzophenanthridine alkaloids interact with B-form DNA is intercalation, where the planar aromatic ring system of the alkaloid inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is driven by multiple noncovalent forces. The large, planar π-electron system of the alkaloids, such as in the iminium form of sanguinarine (B192314) and chelerythrine (B190780), facilitates π-π stacking interactions with the DNA base pairs. nih.govtandfonline.com

Upon binding to DNA, these alkaloids induce noticeable changes in their spectroscopic properties. For instance, the absorption spectrum undergoes a bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in absorbance intensity). nih.gov Concurrently, the fluorescence emission of the alkaloids is typically quenched. nih.gov Hydrodynamic studies, such as viscometry, have confirmed the intercalative binding mode by demonstrating an increase in the contour length of DNA upon alkaloid binding. nih.govnih.gov

| Alkaloid | DNA Target | Binding Mode | Binding Constant (K) M⁻¹ | Key Findings | References |

| Chelerythrine | Calf Thymus DNA | Intercalation | 6.0 x 10⁵ | Binding is cooperative; leads to hypochromism and bathochromism. | nih.gov |

| Sanguinarine | Calf Thymus DNA | Intercalation | Higher than chelerythrine | More planar structure leads to higher binding affinity. | nih.gov |

| Nitidine (B1203446) | Duplex DNA | Intercalation | Not specified | Binds via intercalation, similar to sanguinarine. | nih.gov |

| Fagaronine (B1216394) | Calf Thymus DNA | Intercalation | 2.1 x 10⁵ | Established through spectrophotometric titration. | nih.gov |

Inhibition of DNA Topoisomerase I and II Activities and Subsequent DNA Damage

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, which is vital for processes like replication, transcription, and chromosome segregation. Benzophenanthridine alkaloids have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. mdpi.comnih.gov

Alkaloids such as nitidine and fagaronine inhibit topoisomerase I by stabilizing the covalent "cleavable complex" formed between the enzyme and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand break created by the enzyme, leading to an accumulation of single-strand breaks. This mechanism is similar to that of the well-known anticancer drug camptothecin (B557342), although these alkaloids also bind directly to DNA, unlike camptothecin. nih.gov The inhibition of topoisomerase I-mediated relaxation of supercoiled DNA by nitidine and fagaronine has been shown to be more effective than that of camptothecin at similar concentrations. nih.gov

The inhibition of topoisomerase II is also a significant mechanism. These alkaloids can interfere with the enzyme's ability to create and reseal double-strand breaks, which are necessary to resolve DNA tangles and supercoils. High concentrations of nitidine and fagaronine have been shown to moderately inhibit topoisomerase II-mediated unknotting of P4 DNA. nih.gov The accumulation of these enzyme-linked DNA breaks (both single and double-strand) is interpreted by the cell as DNA damage, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). acs.orgnih.gov This ability to inhibit topoisomerases and induce DNA damage is a key component of the anticancer activity of benzophenanthridine alkaloids. mdpi.com

Interaction with Polymorphic DNA Structures (e.g., G-Quadruplexes, Triple Helical DNA)

Beyond the canonical B-form double helix, benzophenanthridine alkaloids demonstrate a strong affinity for non-canonical, polymorphic DNA structures such as G-quadruplexes (G4) and triplex DNA. nih.govbohrium.com G-quadruplexes are four-stranded structures formed in guanine-rich sequences, commonly found in telomeres and gene promoter regions, making them attractive targets for anticancer drug design. unifi.it

Alkaloids like sanguinarine and chelerythrine are effective G-quadruplex stabilizing ligands. tandfonline.combohrium.com Their large, planar aromatic surface facilitates π-π stacking interactions with the G-quartets, the planar arrangement of four guanine (B1146940) bases that form the core of the G4 structure. core.ac.uk The benzo nih.govnih.govdioxole group present in some of these alkaloids, such as sanguinarine, appears to enhance the interaction with G-quadruplexes, potentially by making the alkaloid's shape more complementary to a G-quartet. unifi.itcore.ac.uk

Studies have shown that sanguinarine exhibits a high binding affinity for G4 structures in the promoter regions of oncogenes like c-MYC, with binding constants reaching up to 7.76 x 106 M-1. mdpi.com Chelerythrine also shows a preference for binding to G4 structures over double-stranded DNA. tandfonline.com By binding to and stabilizing these G4 structures, the alkaloids can inhibit the activity of enzymes like telomerase, which is crucial for maintaining telomere length in most cancer cells, or repress the transcription of oncogenes. unifi.itresearchgate.net Furthermore, these alkaloids can interact with and stabilize triple-helical DNA structures, adding another layer to their nucleic acid-targeting capabilities. nih.govcapes.gov.br

| Alkaloid | Polymorphic DNA Target | Binding Affinity (K) M⁻¹ | Key Findings | References |

| Sanguinarine | c-MYC G-Quadruplex | 7.76 x 10⁶ | Highest affinity for promoter parallel G4s. | mdpi.com |

| Chelerythrine | Human Telomeric G-Quadruplex | Not specified | Shows selectivity for G4 over double-helix DNA; stabilized by K⁺ ions. | tandfonline.combohrium.com |

| Sanguinarine | Intramolecular G-Quadruplex (T30695) | Higher than Berberine (B55584) | Binds and induces the formation of intramolecular G-quadruplexes. | rsc.org |

| Coptisine | Human Telomeric G-Quadruplex | Not specified | Benzodioxolo group is key for interaction with guanine residues. | tandfonline.comunifi.it |

Modulation of Intracellular Signaling Pathways and Kinase Activities

In addition to directly targeting nucleic acids, benzophenanthridine alkaloids modulate a variety of intracellular signaling pathways that are fundamental to cell survival, proliferation, and inflammation. Their ability to interfere with these cascades, particularly the MAPK and NF-κB pathways, is central to their biological effects. scilit.comresearchgate.net

Disruption of MAPK (Mitogen-Activated Protein Kinase) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that transduce extracellular signals to the nucleus, regulating processes like gene expression, apoptosis, and differentiation. The main MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Benzophenanthridine alkaloids, notably chelerythrine and sanguinarine, are known to activate these pathways. nih.goviiarjournals.org

In several cancer cell lines, treatment with chelerythrine has been shown to induce the rapid and sustained activation of all three MAPK pathways (ERK, JNK, and p38). aacrjournals.orgaacrjournals.org For instance, in osteosarcoma cells, chelerythrine-induced apoptosis is mediated through the activation of the RAF/MEK/ERK pathway, a response that was interestingly found to be independent of its well-known protein kinase C (PKC) inhibitory activity. aacrjournals.orgaacrjournals.org Similarly, sanguinarine has been observed to activate the p38, ERK, and JNK pathways in oral squamous carcinoma cells. iiarjournals.org The activation of the stress-activated JNK and p38 pathways, in particular, is strongly linked to the induction of apoptosis in response to cellular stress caused by these alkaloids. nih.govresearchgate.net

| Alkaloid | Cell Line | Affected MAPK Pathway | Effect | References |

| Chelerythrine | Osteosarcoma | RAF/MEK/ERK, JNK, p38 | Activation leading to apoptosis | aacrjournals.orgaacrjournals.org |

| Chelerythrine | HeLa (Cervical Cancer) | JNK1, p38 | Strong regulation of activity, inducing apoptosis | tandfonline.comnih.gov |

| Sanguinarine | SAS (Oral Squamous Carcinoma) | p38, ERK, JNK | Phosphorylation and activation of all three pathways | iiarjournals.org |

| Sanguinarine | Cutaneous Squamous Carcinoma | JNK, p38, ERK | Phosphorylation and activation, with JNK being critical for apoptosis | imrpress.com |

Regulation of NF-κB (Nuclear Factor-kappa B) Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a key role in regulating the immune and inflammatory response, cell survival, and proliferation. nih.gov In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and protecting tumor cells from apoptosis. Several benzophenanthridine alkaloids, particularly sanguinarine and chelerythrine, are potent inhibitors of the NF-κB signaling pathway. selleckchem.comrepositorioinstitucional.mx

The primary mechanism of NF-κB inhibition by these alkaloids involves preventing the degradation of its inhibitory protein, IκBα (Inhibitor of kappa B alpha). researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving an activation signal, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sanguinarine has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB locked in the cytoplasm. researchgate.net This action effectively blocks the entire downstream signaling cascade. nih.govtandfonline.com By inhibiting NF-κB, these alkaloids can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 and sensitize cancer cells to apoptosis. nih.govdovepress.com

Influence on PI3K/Akt/mTOR (Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin) Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. nih.gov Benzophenanthridine alkaloids have been shown to modulate this axis, contributing to their antitumor effects.

For instance, chelerythrine has been demonstrated to exert anticancer activity by altering the PI3K/Akt/mTOR signaling pathways. nih.gov In human hepatocellular carcinoma (HCC) Hep3B cells, chelerythrine treatment leads to a downregulation of this pathway, which is a key mechanism of its inhibitory action on these cancer cells. nih.gov Similarly, the alkaloid berberine has been shown to inhibit the proliferation of human gastric cancer cells by deactivating the MAPK/mTOR/p70S6K/Akt signaling cascade, both in laboratory studies and in living organisms. semanticscholar.org

Inhibition of Protein Kinase C (PKC)

Protein kinase C (PKC) is a family of enzymes that play a crucial role in various cellular signal transduction pathways, and its inhibition has been explored as a therapeutic strategy. tandfonline.com Chelerythrine, a well-known benzophenanthridine alkaloid, has been identified as a potent and selective inhibitor of PKC. nih.govwikipedia.orgebi.ac.uk

Initial studies reported that chelerythrine acts as a potent, selective antagonist of the Ca++/phospholipid-dependent protein kinase (PKC) with a half-maximal inhibition at 0.66 microM. nih.gov It was found to interact with the catalytic domain of PKC and act as a competitive inhibitor with respect to the phosphate (B84403) acceptor. nih.gov This inhibitory effect on PKC is believed to contribute to its antitumor properties. nih.gov However, it is important to note that some later studies were unable to confirm the potent inhibitory activity of chelerythrine on PKC, suggesting that its biological effects might be mediated through mechanisms independent of PKC inhibition. tandfonline.comnih.gov

Induction of Regulated Cell Death Pathways

A primary mechanism by which benzophenanthridine alkaloids exert their anticancer effects is through the induction of regulated cell death pathways, including apoptosis, ferroptosis, and autophagy.

Apoptosis Induction through Caspase Activation and Mitochondrial Pathway Modulation

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Benzophenanthridine alkaloids are potent inducers of apoptosis in various cancer cell lines.

Sanguinarine, for example, induces apoptosis through multiple pathways, including the activation of the caspase machinery following mitochondrial damage. torvergata.it This process can occur through both the intrinsic (mitochondrial) pathway, dependent on caspase-9, and the extrinsic (death receptor) pathway, involving caspase-8 activation. torvergata.it The activation of caspase-3, a key executioner caspase, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) are central to sanguinarine-induced apoptosis. torvergata.it

Similarly, 6-methoxydihydrosanguinarine (B162190) (6ME) has been shown to induce apoptosis in human hepatocarcinoma HepG2 cells by triggering the release of mitochondrial cytochrome c, which in turn activates caspase proteases and leads to PARP cleavage. medicinacomplementar.com.br This process is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. medicinacomplementar.com.br Other benzophenanthridine alkaloids like chelidonine (B1668607) and corynoline (B1669448) also induce apoptosis through caspase-dependent mechanisms. mdpi.com Chelidonine can trigger both caspase-dependent and -independent apoptotic pathways in glioblastoma cells. mdpi.com Corynoline's apoptotic effect in melanoma cells is linked to the upregulation of Bax and cleavage of Caspase-3. mdpi.com Dihydrosanguinarine (B1196270) has also been shown to induce apoptosis in pancreatic cancer cells. mdpi.com Furthermore, 6-methoxydihydroavicine has been found to induce caspase-mediated cell death in acute myeloid leukemia (AML) cell lines. frontiersin.orgfrontiersin.org

Mechanisms of Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have highlighted the ability of benzophenanthridine alkaloids to induce this cell death pathway in cancer cells.

Sanguinarine has been reported to induce H₂O₂-dependent ferroptosis in human cervical cancer (HeLa) cells. mdpi.comfrontiersin.orgnih.gov The mechanism involves the downregulation of solute carrier family 7 member 11 (SLC7A11) and subsequent depletion of glutathione (B108866) (GSH), leading to iron accumulation and lipid peroxidation. mdpi.comfrontiersin.orgnih.gov Interestingly, there appears to be a crosstalk between apoptosis and ferroptosis in sanguinarine-treated cells, where inhibitors of one pathway can affect the markers of the other. nih.gov Sanguinarine has also been shown to induce ferroptosis in osimertinib-resistant non-small cell lung cancer cells. researcher.life

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. Its role in cancer is complex, as it can both promote and suppress tumor growth. researchgate.net Several benzophenanthridine alkaloids have been shown to modulate autophagy.

Sanguinarine can induce autophagy in cancer cells, a process that can be dependent on the generation of reactive oxygen species (ROS). nih.gov Chelerythrine is another benzophenanthridine alkaloid that can induce autophagy in cancer cells. semanticscholar.org Ethoxysanguinarine, derived from Macleaya cordata, induces autophagy in breast cancer cells by upregulating the activity of AMP-activated protein kinase (AMPK). nih.govresearchgate.net

Interaction with Cytoskeletal Components and Bacterial Cell Division Proteins

The cytoskeleton plays a vital role in cell division, motility, and maintenance of cell shape. Benzophenanthridine alkaloids can interfere with cytoskeletal components, particularly microtubules, which contributes to their antiproliferative activity.

Sanguinarine has been shown to perturb microtubule assembly dynamics by binding to tubulin. nih.gov This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and inhibition of cell proliferation. nih.gov Similarly, chelerythrine and chelidonine also inhibit tubulin polymerization. researchgate.net

In addition to their effects on eukaryotic cytoskeletal proteins, some benzophenanthridine alkaloids also target bacterial cell division proteins. Sanguinarine, for instance, inhibits the assembly of the FtsZ protein in bacteria. mdpi.comnih.gov FtsZ is a bacterial homolog of tubulin and is essential for bacterial cytokinesis. mdpi.commdpi.com By interfering with FtsZ polymerization, sanguinarine can cause filamentation and inhibit bacterial cell division. nih.govnih.gov

Anti-Microtubule Activity

Several benzophenanthridine alkaloids have been shown to interfere with the structure and function of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Sanguinarine, chelerythrine, and chelidonine have been identified as agents that can depolymerize the microtubule network in living cancer cells. mdpi.com In vitro studies have further elucidated this activity, demonstrating their ability to inhibit the polymerization of tubulin, the protein subunit of microtubules. mdpi.comresearchgate.net The half-maximal inhibitory concentrations (IC50) for this inhibition were determined to be 48.41 ± 3.73 μM for sanguinarine, 206.39 ± 4.20 μM for chelerythrine, and 34.51 ± 9.47 μM for chelidonine. mdpi.com

The interaction of these alkaloids with tubulin appears to be complex. Sanguinarine and chelerythrine are suggested to bind to the colchicine (B1669291) site on tubulin, acting as moderate inhibitors of colchicine binding. mdpi.comnih.gov Sanguinarine has been shown to inhibit both colchicine and podophyllotoxin (B1678966) binding to tubulin with IC50 values of 32 μM and 46 μM, respectively. mdpi.comnih.govencyclopedia.pub Similarly, chelerythrine inhibits the binding of these agents with IC50 values of 55 μM and 60 μM, respectively. mdpi.comnih.gov The binding of sanguinarine to tubulin is thought to induce conformational changes in the protein, contributing to the perturbation of microtubule assembly dynamics. nih.gov It is proposed that the iminium ion of sanguinarine forms a pseudobase with sulfhydryl groups in tubulin, a mechanism not shared by chelidonine. nih.govresearchgate.net

At lower concentrations, sanguinarine can depolymerize microtubules in both interphase and mitotic cells, leading to disorganized chromosomes. nih.gov At higher concentrations (around 2 μM), it can cause the bundling of interphase microtubules and the formation of tubulin aggregates. nih.gov This disruption of microtubule dynamics is a likely contributor to the antiproliferative effects of these compounds. nih.gov

Inhibition of FtsZ Polymerization in Bacterial Systems

In addition to their effects on eukaryotic cytoskeletal proteins, benzophenanthridine alkaloids also target bacterial cell division machinery. Sanguinarine has been shown to be a potent inhibitor of bacterial cytokinesis by targeting FtsZ, a bacterial homolog of tubulin that is essential for cell division. nih.govacs.orgrepositorioinstitucional.mx

Sanguinarine induces filamentation in both Gram-positive and Gram-negative bacteria by preventing proper cell division. nih.govacs.org It achieves this by perturbing the formation of the Z-ring, a structure composed of FtsZ filaments that is critical for bacterial cytokinesis. nih.govacs.org Sanguinarine was found to inhibit the assembly of purified FtsZ and reduce the bundling of FtsZ protofilaments in vitro. nih.govacs.org The binding of sanguinarine to FtsZ occurs with a dissociation constant of 18-30 μM. nih.govacs.orgacs.org This interaction with FtsZ provides a novel mechanism for the antibacterial activity of sanguinarine, making it a potential lead compound for the development of new antibiotics. nih.govacs.org

Impact on Cell Cycle Progression and Cellular Proliferation

Benzophenanthridine alkaloids exhibit significant effects on cell cycle progression and cellular proliferation, often leading to cell cycle arrest and inhibition of cancer cell growth. jcancer.orgfrontiersin.org

Chelerythrine has been shown to induce a G1 phase arrest in human leukemia HL-60 cells. nih.govresearchgate.net It can also induce S-phase cell cycle arrest in gastric cancer cells. nih.gov Studies have shown that chelerythrine's cytotoxic effects are linked to its ability to induce cell cycle arrest by increasing the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.govpsu.edu In some cancer cell lines, chelerythrine treatment leads to an accumulation of cells in the G2/M phase. frontiersin.org

Sanguinarine has also been shown to cause cell cycle blockade in both androgen-sensitive and androgen-insensitive human prostate carcinoma cells by up-regulating CDK inhibitors involved in the G0/G1 progression of the cell cycle. psu.edu However, some studies report that while sanguinarine disrupts microtubule dynamics, it does not cause a significant arrest in the G2/M phase of the cell cycle, unlike other microtubule-disrupting agents. mdpi.comnih.gov This suggests that the mechanisms of cell cycle interference can be cell-type specific. researchgate.net

Nitidine chloride is another benzophenanthridine alkaloid that inhibits the proliferation of various cancer cells, including colorectal, prostate, and ovarian cancer cells, in a dose- and time-dependent manner. nih.govnih.govspandidos-publications.comsdu.edu.cn It has been shown to induce cell cycle arrest and apoptosis in multiple cancer cell lines. jcancer.org

Effects on Specific Enzyme Targets (e.g., Tyrosine DNA Phosphodiesterase 1)

Recent research has identified specific enzyme targets for benzophenanthridine alkaloids beyond the cytoskeleton. One such target is Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. researchgate.netnih.gov

TDP1 repairs DNA lesions caused by the trapping of DNA topoisomerase I (TOP1)-DNA complexes. nih.gov Inhibitors of TDP1 can enhance the efficacy of TOP1 inhibitors, which are used as anticancer drugs. nih.gov A series of 11-aminoalkoxy substituted benzophenanthridine derivatives have been synthesized and identified as selective TDP1 inhibitors. nih.gov One of the most potent inhibitors, compound 14, exhibited an IC50 value of 1.7 ± 0.24 μM for TDP1 inhibition. mdpi.comnih.govresearchgate.net These compounds showed a synergistic effect with the TOP1 inhibitor topotecan (B1662842) in several human cancer cell lines. nih.gov

Furthermore, some benzophenanthridine alkaloids, such as nitidine and fagaronine, have been shown to directly inhibit topoisomerase I function. nih.gov They stabilize the covalent complex between topoisomerase I and DNA, similar to the action of the anticancer drug camptothecin. nih.gov Other derivatives of the natural product oxynitidine (B1205190) have been developed as dual inhibitors of both TOP1 and TDP1. nih.gov

Advanced Analytical and Spectroscopic Characterization in Benzophenanthridine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the separation and quantification of benzophenanthridine alkaloids from complex mixtures such as plant extracts and cell cultures. nih.govresearchgate.net These techniques offer high resolution and sensitivity, enabling the detailed profiling of these compounds.

Development of Robust Methodologies for Alkaloid Profiling in Complex Matrices

The development of robust HPLC and UPLC methodologies is crucial for accurately profiling benzophenanthridine alkaloids. This involves optimizing various parameters, including the stationary phase, mobile phase composition, and gradient elution. For instance, a rapid and precise analytical HPLC method was developed for screening major benzophenanthridine alkaloids like sanguinarine (B192314), chelerythrine (B190780), chelirubine, and macarpine (B1218228) from Eschscholzia californica cell cultures. nih.govtandfonline.com This method utilized a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and phosphoric acid, coupled with photodiode array (PDA) and fluorescence detection for enhanced selectivity and peak purity assessment. nih.govresearchgate.net

UPLC systems, with their smaller particle-sized columns (typically <2 μm), offer significant improvements in resolution, speed, and sensitivity over traditional HPLC. nih.gov A UPLC-MS/MS method was successfully developed for the simultaneous determination of several alkaloids, including the benzophenanthridines nitidine (B1203446), chelerythrine, and dihydrochelerythrine, in rat plasma. bohrium.com This highlights the capability of UPLC to handle complex biological samples and provide valuable pharmacokinetic data. bohrium.com The use of a ternary gradient pump system in HPLC has also proven effective in separating dihydro-form alkaloids, which are often difficult to resolve. tandfonline.comcore.ac.uk

Table 1: HPLC and UPLC Methodologies for Benzophenanthridine Alkaloid Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | C18 Reversed-Phase | Acetonitrile and 50 mM Phosphoric Acid (Gradient) | Photodiode Array (PDA) & Fluorescence | Screening of major benzophenanthridine alkaloids in Eschscholzia californica cell cultures. | nih.gov |

| HPLC | C18 Reversed-Phase | Acetonitrile, Methanol, and Formic Acid Buffer (Ternary Gradient) | Diode Array Detector (DAD) | Separation and quantification of eight benzophenanthridine alkaloids, including dihydro forms. | tandfonline.com |

| UPLC | Waters ACQUITY UPLC BEH C18 | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Tandem Mass Spectrometry (MS/MS) | Pharmacokinetic studies of multiple active alkaloids in rat plasma. | bohrium.com |

| UPLC | Waters ACQUITY UPLC BEH C18 | Methanol and Water with 0.1% Formic Acid (Gradient) | Tandem Mass Spectrometry (MS/MS) | Quantification of alkaloids in various medicinal plants. | nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Metabolite Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like HPLC and UPLC, is a cornerstone for the identification and structural analysis of benzophenanthridine alkaloids and their metabolites. nih.gov Tandem MS (MS/MS) provides an additional layer of structural information through the fragmentation of selected ions. researchgate.net

Application of Electrospray Ionization (ESI-MS) for Structural Confirmation

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like benzophenanthridine alkaloids, as it typically produces protonated molecules ([M+H]⁺) or molecular ions ([M]⁺) with minimal fragmentation. mdpi.com This allows for the accurate determination of molecular weights. mdpi.com When combined with tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for structural confirmation by analyzing the fragmentation patterns of the parent ions. mdpi.comtandfonline.com

For example, HPLC-ESI-MS/MS has been effectively used to identify eight benzophenanthridine alkaloids in Eschscholzia californica cell cultures. tandfonline.comcore.ac.uk The analysis was performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. tandfonline.comresearchgate.net The fragmentation patterns often involve the neutral loss of a methyl group from the nitrogen atom. tandfonline.com This technique has also been crucial in identifying metabolites of benzophenanthridine alkaloids in human hepatocytes, where the primary biotransformation route was found to be the formation of dihydro metabolites followed by O-demethylenation or O-demethylation. nih.gov

Table 2: ESI-MS/MS Parameters for the Identification of Benzophenanthridine Alkaloids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Sanguinarine | 332.3 | 274.1 | 30 | researchgate.net |

| Chelerythrine | 348.5 | 289.6 | 80 | researchgate.net |

| Chelirubine | 362.4 | 317.4 | 80 | researchgate.net |

| Macarpine | 392.5 | 347.3 | 80 | researchgate.net |

| Dihydrosanguinarine (B1196270) | 334.4 | 319.0 | - | researchgate.net |

| Dihydrochelerythrine | 350.5 | 303.7 | 78 | researchgate.net |

| Dihydrochelirubine | 364.6 | - | - | core.ac.uk |

| Dihydromacarpine | 394.6 | - | - | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex benzophenanthridine alkaloids. omicsonline.orgweebly.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. numberanalytics.com

Advanced 1D and 2D NMR Techniques for Complex Benzophenanthridine Structures

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, they can become crowded and difficult to interpret for complex molecules. omicsonline.orgweebly.com Two-dimensional (2D) NMR techniques are therefore essential for unambiguously assigning chemical shifts and elucidating the intricate structures of benzophenanthridine alkaloids. sharif.edu

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. omicsonline.orgnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the stereochemistry and three-dimensional structure. nih.gov

These advanced NMR techniques have been instrumental in the structural characterization of newly isolated benzophenanthridine alkaloids. For instance, the structures of new nitro-benzo[c]phenanthridine alkaloids were elucidated using a combination of 1D and 2D NMR experiments. academie-sciences.fr The assignment of all proton and carbon resonances for sanguinarine was achieved through a combination of 2D-COSY, NOESY, and ROESY techniques. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Sanguinarine

| Proton | Chemical Shift (ppm) | Reference |

| H-1 | 7.4 | nih.gov |

| H-4 | 7.6 | nih.gov |

| H-9 | - | - |

| H-11 | - | - |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Concentration Determination and Interaction Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used, straightforward, and effective technique in benzophenanthridine research for both quantitative analysis and studying molecular interactions. nih.govresearchgate.net

The characteristic absorption spectra of benzophenanthridine alkaloids arise from their extended conjugated systems. For example, sanguinarine in its iminium form exhibits distinct absorption bands in the UV and visible regions. nih.gov The maximum UV absorbance wavelength for sanguinarine is around 283 nm, which is often used for quantification purposes in HPLC-DAD analysis. tandfonline.com

UV-Vis spectroscopy is also a powerful tool for studying the interactions of benzophenanthridine alkaloids with biological macromolecules like DNA. When an alkaloid like sanguinarine binds to DNA, changes in its absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic shift) and a decrease in molar absorptivity (hypochromism), are observed. nih.gov These spectral changes provide evidence for the binding event and can be used to determine binding constants and understand the mode of interaction. nih.govresearchgate.net The presence of a clear isosbestic point in the titration spectra often indicates a two-state equilibrium between the free and bound forms of the alkaloid. nih.gov

Fluorescence Spectroscopy for Probing Biomolecular Interactions and Cellular Uptake

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of benzophenanthridinium alkaloids to biomolecules, particularly DNA, and to monitor their uptake into cells. The intrinsic fluorescence of these compounds often changes upon interaction with macromolecules, providing a direct way to monitor these processes.

Research has shown that the fluorescence properties of benzophenanthridine alkaloids like chelerythrine and sanguinarine are significantly altered upon binding to DNA. scispace.com This interaction typically leads to fluorescence quenching, which can be used to quantify the binding affinity. scispace.com For instance, the binding of chelerythrine to calf thymus DNA has been characterized by fluorescence quenching studies, which, in conjunction with absorbance data, revealed a cooperative binding mechanism. scispace.com The quenching data allows for the calculation of binding parameters, providing quantitative insights into the interaction.

Fluorescence polarization or anisotropy measurements further elucidate the binding process. By measuring the change in the polarization of emitted light, researchers can gain information about the size and shape of the fluorescent molecule and its complexes. When a small fluorescent molecule like a this compound alkaloid binds to a large macromolecule like DNA, its rotational motion is restricted, leading to an increase in fluorescence polarization. This has been a key piece of evidence, alongside viscosity studies, to support the intercalative binding mode of chelerythrine with DNA. scispace.com

In cellular studies, the inherent fluorescence of this compound alkaloids is a major advantage for tracking their localization and uptake. Fluorescence microscopy has been employed to visualize the distribution of these compounds within plant cells. For example, studies have shown that benzophenanthridines can be excreted into the apoplast, the space outside the cell membrane, where their fluorescence can be detected. debracollege.ac.in This technique allows for real-time observation of the dynamic processes of uptake and distribution in living cells. debracollege.ac.in For instance, the uptake and conversion of sanguinarine in Eschscholzia californica cells have been visualized, showing the initial red fluorescence of sanguinarine being replaced by the blue fluorescence of its reduced form, dihydrosanguinarine, over time. debracollege.ac.in

Table 1: Binding Parameters for Chelerythrine-DNA Interaction Determined by Fluorescence Spectroscopy

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (K) | (2.60 ± 0.13) x 10⁵ M⁻¹ | Fluorescence Titration |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis and DNA Binding Studies

Circular Dichroism (CD) spectroscopy is an invaluable tool for studying the conformational changes in chiral macromolecules like DNA upon interaction with ligands such as this compound alkaloids. While these alkaloids are typically achiral, they can exhibit induced CD signals when they bind to a chiral template like DNA. scispace.comdntb.gov.ua

The binding of this compound alkaloids to DNA causes significant perturbations in the DNA's CD spectrum. dntb.gov.ua For B-form DNA, characteristic positive and negative bands are altered upon intercalation of these compounds, indicating changes in the helical structure. The appearance of an induced CD signal for the bound alkaloid is a strong indication of a close and specific interaction with the DNA base pairs. scispace.com This phenomenon arises from the coupling of the electronic transitions of the achiral alkaloid with those of the chiral DNA bases. dntb.gov.ua

Studies on sanguinarine have demonstrated its ability to strongly perturb the CD pattern of DNA. dntb.gov.ua Furthermore, its interaction with alternative DNA structures, such as the left-handed HL-form, has been investigated. CD spectroscopy revealed that sanguinarine does not bind to the HL-form but instead induces a conformational switch back to a right-handed B-form. dntb.gov.ua This highlights the ability of CD spectroscopy to not only confirm binding but also to elucidate the nuanced conformational consequences of such interactions.

Similarly, the interaction of chelerythrine with DNA has been shown to induce conformational changes in the B-form structure of the DNA, as evidenced by changes in the CD spectrum. scispace.com This technique, often used in conjunction with other biophysical methods, provides crucial information about the structural basis of the interaction between this compound compounds and their primary cellular target, DNA.

Table 2: Observed Effects of this compound Alkaloids on DNA Structure by CD Spectroscopy

| This compound Alkaloid | DNA Type | Observed Effect | Reference |

|---|---|---|---|

| Sanguinarine | B-DNA | Strong perturbation of CD pattern, induced CD signal | dntb.gov.ua |

| Sanguinarine | HL-DNA | Conversion of HL-DNA back to a bound right-handed B-form | dntb.gov.ua |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the structural characteristics of molecules and their interactions based on the vibrations of their chemical bonds. nih.gov In the context of this compound research, FTIR has been used to study the interaction of these alkaloids with biomolecules and to analyze changes in their secondary structure.

FTIR studies have been instrumental in confirming structural models of DNA that are relevant to the binding of this compound alkaloids. For example, the proposed model of the HL-form of DNA was further substantiated by FTIR studies. dntb.gov.ua This is crucial for understanding the specificity of interaction of alkaloids like sanguinarine with different DNA conformations.

More directly, FTIR can be used to probe the interaction between this compound compounds and biomolecules by observing changes in the vibrational modes of both the alkaloid and the target molecule. For instance, in a study investigating the inhibition of lysozyme (B549824) amyloid fibrillation by sanguinarine, FTIR was used to analyze the secondary structural changes of the protein. debracollege.ac.in The results showed that sanguinarine reduced the β-sheet content characteristic of amyloid fibrils, indicating its inhibitory effect on fibrillogenesis. debracollege.ac.in

The technique can identify changes in the functional groups involved in binding. When a this compound alkaloid interacts with DNA, changes in the vibrational frequencies of the phosphate (B84403) backbone, the deoxyribose sugar, and the base pairs of DNA, as well as the aromatic rings and other functional groups of the alkaloid, can be detected. mdpi.com These spectral shifts provide detailed information at the molecular level about the binding sites and the nature of the interaction.

Microscopic Imaging Techniques (e.g., Fluorescence Microscopy, TEM) for Cellular Localization and Aggregation Studies

Microscopic imaging techniques are essential for visualizing the effects of this compound compounds at the cellular and subcellular levels. Fluorescence microscopy and Transmission Electron Microscopy (TEM) are particularly prominent in this area of research.

Fluorescence Microscopy takes advantage of the intrinsic fluorescence of many this compound alkaloids to determine their localization within cells. As mentioned previously, the cellular uptake and distribution of sanguinarine have been tracked using this method. debracollege.ac.in Researchers have observed the accumulation of these alkaloids in specific cellular compartments, such as the apoplast, and have been able to monitor their metabolic conversion in real-time within living cells. debracollege.ac.in Confocal Laser Scanning Microscopy (CLSM), a type of fluorescence microscopy, provides high-resolution optical sections, enabling a more precise localization of the compounds within the three-dimensional structure of the cell.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to observe the ultrastructure of cells and the morphology of molecular aggregates. researchgate.net While direct TEM imaging of this compound-induced aggregation is an emerging area, the technique is widely used to study the aggregation of proteins and other biomolecules, a process that can be influenced by small molecules. mdpi.com For example, TEM has been used to visualize the morphology of amyloid fibrils, and in studies of inhibitors, it can confirm the reduction or alteration of these fibrillar structures. debracollege.ac.in In the context of this compound research, TEM could be used to visualize changes in cellular organelles or the formation of aggregates resulting from the cytotoxic effects of these compounds. For instance, the morphology of protein aggregates can be imaged to understand pathological conditions, and the effect of potential therapeutic agents, including this compound alkaloids, on these structures can be assessed. mdpi.com

Together, these microscopic techniques provide a visual understanding of where this compound compounds accumulate in cells and the morphological consequences of their interactions, bridging the gap between molecular interactions and cellular effects.

Computational and Theoretical Investigations of Benzophenanthridinium and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. rsc.org By solving approximations of the Schrödinger equation, QM methods can determine the electronic structure, which dictates the molecule's geometry, stability, and reactivity. scienceopen.com For benzophenanthridinium alkaloids, QM calculations help to rationalize their observed biological activities and predict the behavior of new, unsynthesized derivatives. These calculations can map out reaction pathways and estimate the energies of transition states and equilibria, providing a powerful predictive tool in the development of new synthetic methodologies. rsc.org For instance, theoretical QM methods have been used to study the interaction between carcinogenic hydrocarbons, such as benz(a)anthracene, and models of enzyme active sites to understand metabolic activation. nih.gov

Density Functional Theory (DFT) is a widely used computational QM method that models the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it applicable to relatively large molecules like this compound alkaloids. wikipedia.orgimperial.ac.uknih.gov

For ground-state properties, DFT is used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the distribution of electric charge (molecular electrostatic potential) and the energies of frontier molecular orbitals (HOMO and LUMO). wikipedia.orgresearchgate.net For example, DFT analysis of benzophenanthridine alkaloids isolated from Zanthoxylum chalybeum was used to determine their optimized structures and molecular electrostatic potential surfaces, which agreed with experimental findings on their biological activity. researchgate.net The Hohenberg-Kohn theorems provide the theoretical foundation for DFT, establishing that the ground-state properties are a unique functional of the electron density. wikipedia.org

For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension. wikipedia.orgnih.govrsc.org TD-DFT allows for the calculation of electronic excitation energies, which correspond to the absorption of light by the molecule. nih.govrsc.orgresearchgate.net This is crucial for understanding the photophysical properties of this compound compounds, many of which are fluorescent. While DFT was initially designed for ground states, its extensions like TD-DFT and ensemble DFT have broadened its applicability to excited states and other complex quantum phenomena. nih.govosti.govaps.orgarxiv.orgarxiv.org

Computational methods, particularly TD-DFT, are powerful tools for predicting the spectroscopic signatures of molecules. rsc.orgresearchgate.net These calculations can accurately forecast optical absorption and emission spectra, providing a direct link between theoretical models and experimental measurements. rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. arxiv.org

Similarly, by optimizing the geometry of the first excited state and calculating the energy difference back to the ground state, it is possible to predict the emission wavelength, which is fundamental to fluorescence spectroscopy. rsc.org These predictive capabilities are invaluable for identifying unknown compounds by comparing calculated spectra with experimental data and for designing new fluorescent probes based on the this compound scaffold with desired photophysical properties. Machine learning approaches are also emerging to predict spectroscopic constants based on molecular structure, complementing traditional quantum chemical calculations. mpg.de

Molecular Dynamics (MD) Simulations for Dynamic Interactions with Biomolecules

While QM methods are excellent for describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment. nih.gov MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govmpg.de This approach allows for the observation of dynamic processes such as protein folding, ligand binding, and conformational changes in biomolecules, providing a "dynamic model" that is essential for understanding function. nih.gov For this compound alkaloids, MD simulations are crucial for understanding how these compounds interact with large biological targets like DNA and proteins in a dynamic, solvated environment. mdpi.comrsc.org

The therapeutic effects of many this compound alkaloids are attributed to their ability to bind to biomacromolecules. bohrium.com MD simulations provide a powerful lens through which to view these interactions at an atomic level of detail. nih.govmdpi.com

This compound-DNA Interactions: MD simulations have been instrumental in studying how these alkaloids interact with DNA. They can reveal the preferred binding modes (e.g., intercalation between base pairs or groove binding), the specific DNA sequences that are targeted, and the conformational changes induced in the DNA upon binding. bohrium.comnih.gov For example, simulations have been used to investigate the binding of chelerythrine (B190780) to G-quadruplex DNA structures, which are implicated in cancer, revealing specific interactions that stabilize the complex. bohrium.com These simulations can also help interpret experimental data by providing a structural and energetic basis for the observed binding affinities. nih.gov

This compound-Protein Interactions: Similarly, MD simulations are used to explore the dynamic interactions between this compound derivatives and protein targets. nih.govgauss-centre.eutum.de These simulations can track the stability of the ligand-protein complex over time, identify key amino acid residues involved in the binding, and characterize the role of water molecules at the interface. nih.govmdpi.com For instance, the stability of complexes between newly designed inhibitors and their target kinases can be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over hundreds of nanoseconds. mdpi.com Such studies are vital for understanding the mechanism of action and for the rational design of more potent and selective protein inhibitors. mdpi.comnsf.gov

Molecular Docking and Virtual Screening for Target Identification and Ligand Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net The primary goal is to predict the binding mode and affinity of the complex. This is achieved by sampling a vast number of possible conformations and using a scoring function to rank them based on their calculated binding energy. researchgate.net

Docking is frequently used in structure-based virtual screening (SBVS), where large libraries of compounds are computationally screened against a target's 3D structure to identify potential new inhibitors or lead compounds. researchgate.netcreative-biostructure.comacs.org This approach is significantly faster and more cost-effective than traditional high-throughput experimental screening. creative-biostructure.com

For this compound alkaloids, molecular docking has been successfully applied to identify potential biological targets and to understand structure-activity relationships. For example, docking studies have revealed that alkaloids like chelerythrine can bind to the active sites of enzymes such as DNA gyrase B and topoisomerase IIα, with calculated binding energies correlating with their observed antimicrobial and cytotoxic activities. researchgate.netresearchgate.net In another study, docking was used to screen benzophenanthridine derivatives against proteins involved in breast cancer metastasis, identifying compounds with strong binding interactions. researchgate.netnih.gov The results from these computational screens help prioritize compounds for synthesis and biological testing. mdpi.comresearchgate.net

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chelerythrine | E. coli DNA gyrase B | -7.5 | researchgate.net |

| (6S)-6-β-d-glucopyranosylsanguinarine (SGG) | FN1 | -8.98 | researchgate.netnih.gov |

| (6S)-6-β-d-glucopyranosylsanguinarine (SGG) | COL3A1 | -7.79 | researchgate.netnih.gov |

| (6S)-6-β-d-glucopyranosylsanguinarine (SGG) | DCN | -7.49 | researchgate.netnih.gov |

| (6S)-6-β-d-glucopyranosylsanguinarine (SGG) | MUC1 | -7.77 | researchgate.netnih.gov |

| 8,12-dimethoxysanguinarine (DSG) | FN1 | -8.91 | researchgate.net |

QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches for Complex Biological Systems